molecular formula C11H7N3O B8656381 Imidazo[1,2-a]quinoxaline-2-carboxaldehyde

Imidazo[1,2-a]quinoxaline-2-carboxaldehyde

Cat. No. B8656381
M. Wt: 197.19 g/mol
InChI Key: VRFWNFBIGLWUCR-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester (951 mg) and 10% Pd—C (50% wet, 477 mg) were added to a mixture of THF (48 mL) and 0.5 mol/L phosphate buffer (pH 6.5, 48 mL). The mixture was hydrogenated at 400 kPa at room temperature for 4 h. The reaction solution was filtered and Pd—C was washed with water and n-butanol. The reaction mixture was cooled to 0° C. and 1 N NaOH was added to adjust the ph to 8.5. The aqueous layer was separated and then the organic layer was extracted with water. The combined aqueous layer was concentrated to 57 g and applied to Diaion HP-21 resin (60 mL, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water and then 5, 10, 15 and 20% acetonitrile:water solution (each 60 mL). The combined fractions were concentrated under high vacuum at 35° C. and lyophilized to give the title compound as a yellow amorphous solid, yield 148 mg (26.1%), mp 300° C. (dec). 1H NMR (D2O) δ 5.92 (s, 1H), 6.23 (s, 1H), 6.66 (s, 1H), 7.11-7.22 (m, 3H), 7.25 (d, 1H, J=7.9 Hz), 7.50 (s, 1H), 8.03 (s, 1H); IR (KBr) 3413, 1748, 1592, 1553 cm−1; Imax (H2O) 340, 293, 237, 218 nm.
Name
(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
477 mg
Type
catalyst
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(COC(C2N3[C@H](SC=2)C([CH:20]([O:34]C(=O)C)[C:21]2[N:22]=[C:23]4[CH:32]=[N:31][C:30]5[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=5)[N:24]4[CH:33]=2)(Br)C3=O)=O)=CC=1)([O-])=O.P([O-])([O-])([O-])=O>[Pd].C1COCC1>[CH:33]1[N:24]2[C:25]3[C:30]([N:31]=[CH:32][C:23]2=[N:22][C:21]=1[CH:20]=[O:34])=[CH:29][CH:28]=[CH:27][CH:26]=3

Inputs

Step One
Name
(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
951 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C=2N=C3N(C4=CC=CC=C4N=C3)C2)OC(C)=O)=O)C=C1
Name
Quantity
48 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
477 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
Pd—C was washed with water and n-butanol
ADDITION
Type
ADDITION
Details
1 N NaOH was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water
CONCENTRATION
Type
CONCENTRATION
Details
The combined aqueous layer was concentrated to 57 g
WASH
Type
WASH
Details
the column was eluted with water
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated under high vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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